molecular formula C11H12BrClOS B14052149 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14052149
M. Wt: 307.63 g/mol
InChI Key: HOZWJSCOSQVFLI-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure. It contains bromine, chlorine, and sulfur atoms, making it a versatile molecule in organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common method starts with the bromination of 4-(methylthio)acetophenone to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to attach the 2-chloropropan-1-one moiety. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and aluminum chloride (AlCl3) as a catalyst for the Friedel-Crafts reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

    Substitution: Products with substituted nucleophiles at the bromomethyl position.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Chloromethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one
  • 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-bromopropan-1-one
  • 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-fluoropropan-1-one

Uniqueness

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of both bromine and chlorine atoms, which can participate in various chemical reactions. This dual halogenation provides versatility in synthetic applications, making it a valuable intermediate in the synthesis of diverse organic compounds.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-methylsulfanylphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H12BrClOS/c1-7(13)11(14)10-4-3-9(15-2)5-8(10)6-12/h3-5,7H,6H2,1-2H3

InChI Key

HOZWJSCOSQVFLI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)SC)CBr)Cl

Origin of Product

United States

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